molecular formula C14H13NO3S B2625531 N-(3-acetylphenyl)benzenesulfonamide CAS No. 76883-63-1

N-(3-acetylphenyl)benzenesulfonamide

Cat. No.: B2625531
CAS No.: 76883-63-1
M. Wt: 275.32
InChI Key: ACNVYECYPGKMHB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H13NO3S and a molecular weight of 275.33 g/mol . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety.

Mechanism of Action

While the specific mechanism of action for “N-(3-acetylphenyl)benzenesulfonamide” is not available, similar sulfonamide compounds have been studied for their antimicrobial activities . These compounds are thought to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, H332 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .

Future Directions

The antibacterial properties of sulfonamides, including “N-(3-acetylphenyl)benzenesulfonamide”, have been studied in depth using molecular docking research . Future research could focus on further understanding the antibacterial activity of these compounds and their potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)benzenesulfonamide typically involves the reaction of 3-acetylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out in an inert atmosphere, often using dichloromethane as the solvent, and is allowed to proceed at room temperature for about 18 hours . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)benzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for research in cancer therapy .

Properties

IUPAC Name

N-(3-acetylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11(16)12-6-5-7-13(10-12)15-19(17,18)14-8-3-2-4-9-14/h2-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNVYECYPGKMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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